molecular formula C26H53NaO11S B13764188 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol, hydrogen sulfate, sodium salt CAS No. 66197-75-9

3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol, hydrogen sulfate, sodium salt

Cat. No.: B13764188
CAS No.: 66197-75-9
M. Wt: 596.7 g/mol
InChI Key: JKKDGDPIWFJCJG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol, hydrogen sulfate, sodium salt is a complex organic compound with the molecular formula C26H54O8SNa. It is a polyethylene glycol derivative, often used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol, hydrogen sulfate, sodium salt typically involves the reaction of dodecyl alcohol with ethylene oxide to form dodecyl heptaethylene glycol ether. This intermediate is then sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous addition of ethylene oxide to dodecyl alcohol under controlled temperature and pressure conditions. The sulfation step is carried out in a reactor, and the product is purified through distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol, hydrogen sulfate, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol, hydrogen sulfate, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of different phases in a solution. In biological systems, it can form micelles and encapsulate hydrophobic molecules, facilitating their transport and delivery .

Properties

CAS No.

66197-75-9

Molecular Formula

C26H53NaO11S

Molecular Weight

596.7 g/mol

IUPAC Name

sodium;2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl sulfate

InChI

InChI=1S/C26H54O11S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-30-13-14-31-15-16-32-17-18-33-19-20-34-21-22-35-23-24-36-25-26-37-38(27,28)29;/h2-26H2,1H3,(H,27,28,29);/q;+1/p-1

InChI Key

JKKDGDPIWFJCJG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.